molecular formula C15H12I3NO4 B1204324 DL-3,3',5'-Triiodothyronine CAS No. 70-39-3

DL-3,3',5'-Triiodothyronine

Cat. No. B1204324
CAS RN: 70-39-3
M. Wt: 650.97 g/mol
InChI Key: HZCBWYNLGPIQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Reverse-triiodthyronine, also known as 3, 3, 5 triiodothyronine or triiodothyronine, reverse, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Reverse-triiodthyronine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, reverse-triiodthyronine is primarily located in the membrane (predicted from logP).
3,3',5'-triiodothyronine is an iodothyronine. It has a role as a human metabolite.

Scientific Research Applications

Polarographic Determination

DL-3,3',5'-Triiodothyronine (T3) has been the subject of research focusing on its determination using polarographic methods. A study by Evert (1954) presented a new polarographic method for determining T3, comparing its calibration curves with those of other related compounds (Evert, 1954).

Measurement in Human Serum

In 2004, Tai et al. developed a reference measurement procedure for T3 in serum using isotope dilution and liquid chromatography-tandem mass spectrometry (LC/MS/MS). This method demonstrated good accuracy and precision, essential for thyroid function diagnosis (Tai et al., 2004).

Radioimmunoassay Development

A radioimmunoassay for 3,3'-L-diiodothyronine (3,3'T2), a related compound, was developed by Burman et al. in 1977. This assay performed on unextracted serum showed minimal cross-reactivity with T3 and other related thyroid hormones (Burman et al., 1977).

Thyroid Hormone Metabolite Panel

In 2020, Jongejan et al. included T3 in a mass spectrometry-based panel of nine thyroid hormone metabolites in human serum, aiming to improve understanding of thyroid hormone metabolism in health and disease (Jongejan et al., 2020).

Ionization Constants Study

Gemmill (1955) studied the ionization constants of the phenolic hydroxyl groups of thyroxine and related compounds, including T3, highlighting the chemical properties essential for understanding thyroid hormone interactions (Gemmill, 1955).

properties

IUPAC Name

2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCBWYNLGPIQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274724, DTXSID50859929
Record name 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(4-Hydroxy-3,5-diiodophenyl)-3-iodotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-3,3',5'-Triiodothyronine

CAS RN

70-39-3, 2820-50-0
Record name DL-3,3′,5′-Triiodothyronine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',5'-Triiodothyronine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(4-Hydroxy-3,5-diiodophenyl)-3-iodotyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5'-TRIIODOTHYRONINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IGM4I6Q6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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